molecular formula C18H20Cl2N2O2 B11635864 Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate

Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate

Cat. No.: B11635864
M. Wt: 367.3 g/mol
InChI Key: VPUXRPZJOUUCMO-UHFFFAOYSA-N
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Description

Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate typically involves the reaction of 7,8-dichloroquinoline-3-carboxylic acid with cyclohexylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Halogen atoms on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • 2-Arylquinoline derivatives

Uniqueness

Ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the cyclohexylamino group. This structural feature imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C18H20Cl2N2O2

Molecular Weight

367.3 g/mol

IUPAC Name

ethyl 7,8-dichloro-4-(cyclohexylamino)quinoline-3-carboxylate

InChI

InChI=1S/C18H20Cl2N2O2/c1-2-24-18(23)13-10-21-17-12(8-9-14(19)15(17)20)16(13)22-11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,21,22)

InChI Key

VPUXRPZJOUUCMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3CCCCC3)C=CC(=C2Cl)Cl

Origin of Product

United States

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